2-[5-(2,4-Dichlorophenyl)furan-2-yl]-1,3-benzothiazole
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Overview
Description
2-[5-(2,4-Dichlorophenyl)furan-2-yl]-1,3-benzothiazole is a heterocyclic compound that combines a benzothiazole ring with a furan ring substituted with a 2,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2,4-Dichlorophenyl)furan-2-yl]-1,3-benzothiazole typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2,4-dichlorophenyl group: This step involves the substitution of hydrogen atoms on the furan ring with chlorine atoms using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Formation of the benzothiazole ring: The benzothiazole ring can be synthesized through the condensation of o-aminothiophenol with appropriate aldehydes or ketones under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2,4-Dichlorophenyl)furan-2-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic reagents such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[5-(2,4-Dichlorophenyl)furan-2-yl]-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-[5-(2,4-Dichlorophenyl)furan-2-yl]-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(2,4-Dichlorophenyl)furan-2-yl]-1,3-benzoxazole
- 2-[5-(2,4-Dichlorophenyl)furan-2-yl]-1,3-benzimidazole
- 2-[5-(2,4-Dichlorophenyl)furan-2-yl]-1,3-thiazole
Uniqueness
2-[5-(2,4-Dichlorophenyl)furan-2-yl]-1,3-benzothiazole is unique due to the presence of both benzothiazole and furan rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C17H9Cl2NOS |
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Molecular Weight |
346.2 g/mol |
IUPAC Name |
2-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C17H9Cl2NOS/c18-10-5-6-11(12(19)9-10)14-7-8-15(21-14)17-20-13-3-1-2-4-16(13)22-17/h1-9H |
InChI Key |
SNTJQBLACVRTHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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